3-Amino-3-(4-Fluorophenyl)Propanamide
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Overview
Description
3-Amino-3-(4-Fluorophenyl)Propanamide is an organic compound with the chemical formula C9H10FNO2. It is a white crystalline solid with a special stereo configuration, wherein the linkage between the amino group and the phenyl ring is chiral . This compound is a chiral derivative of an unnatural amino acid and is used as an intermediate in the synthesis of drugs and biologically active substances .
Preparation Methods
The preparation of 3-Amino-3-(4-Fluorophenyl)Propanamide can be carried out by various methods. A common method involves the chiral modification of propionic acid after its synthesis . Alternatively, it can be synthesized by a reduction reaction of 3-amino-3-(4-fluorophenyl)-propenal . Industrial production methods typically involve the use of organic solvents such as alcohols and ethers at room temperature .
Chemical Reactions Analysis
3-Amino-3-(4-Fluorophenyl)Propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Amino-3-(4-Fluorophenyl)Propanamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-Fluorophenyl)Propanamide involves its interaction with specific molecular targets and pathways. It affects receptor selectivity and biological activity, making it a valuable tool in drug research . The compound’s chiral configuration plays a crucial role in its interaction with biological molecules, influencing its efficacy and specificity .
Comparison with Similar Compounds
3-Amino-3-(4-Fluorophenyl)Propanamide can be compared with other similar compounds, such as:
3-Amino-3-(4-fluorophenyl)propionic acid: This compound has a similar structure but differs in its functional groups and reactivity
4-Fluorobenzaldehyde: This compound is used as a starting material in the synthesis of this compound.
4-Fluorostyrene: This compound is another precursor used in the synthesis of related compounds.
The uniqueness of this compound lies in its chiral configuration and its specific applications in drug research and development .
Properties
IUPAC Name |
3-amino-3-(4-fluorophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSZVUCCALYNSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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